4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group, a 4-methylphenylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps. One common approach starts with the preparation of the 4-chloro-2-nitrophenyl intermediate, which can be synthesized through nitration of 4-chlorophenyl compounds. The piperazine ring is then introduced through a cyclization reaction involving appropriate diamine precursors and sulfonylation agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Scientific Research Applications
4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chloro-2-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)17-8-5-15(19)11-18(17)22(23)24/h3-8,11,14H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHRYDCPMZCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.